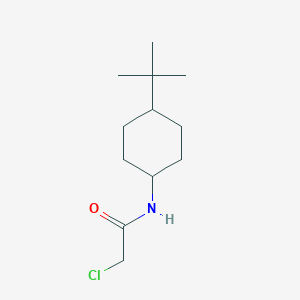
N-(4-tert-butylcyclohexyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylcyclohexyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-tert-butylcyclohexyl group attached to a 2-chloroacetamide moiety
Mechanism of Action
Target of Action
N-(4-tert-butylcyclohexyl)-2-chloroacetamide, also known as BW-A 58C , is an experimental naphthoquinone antimalarial drug .
Mode of Action
The compound undergoes extensive alkyl hydroxylation to a single t-butylhydroxy metabolite in man in vivo and also in human liver microsomes . This process is catalyzed primarily by a 54 kDa CYP2C9 form of cytochrome P450 .
Biochemical Pathways
The compound’s interaction with the cytochrome p450 system suggests it may influence drug metabolism pathways .
Pharmacokinetics
The compound’s hydroxylation suggests it undergoes metabolic transformations in the body .
Result of Action
As an experimental antimalarial drug, it is likely to interfere with the life cycle of the malaria parasite .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylcyclohexyl)-2-chloroacetamide typically involves the reaction of 4-tert-butylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-tert-butylcyclohexylamine+chloroacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of N-(4-tert-butylcyclohexyl)-2-chloroacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: N-(4-tert-butylcyclohexyl)-2-azidoacetamide, N-(4-tert-butylcyclohexyl)-2-thiocyanatoacetamide.
Reduction: N-(4-tert-butylcyclohexyl)-2-aminoacetamide.
Oxidation: N-(4-tert-butylcyclohexyl)-2-chloroacetic acid.
Scientific Research Applications
N-(4-tert-butylcyclohexyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- N-(4-tert-butylcyclohexyl)-2-bromoacetamide
- N-(4-tert-butylcyclohexyl)-2-iodoacetamide
- N-(4-tert-butylcyclohexyl)-2-fluoroacetamide
Comparison: N-(4-tert-butylcyclohexyl)-2-chloroacetamide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative is generally more stable and less reactive, making it suitable for applications where controlled reactivity is desired. The bromo and iodo derivatives are more reactive and can be used in reactions requiring higher reactivity, while the fluoro derivative is often used for its unique electronic properties.
Properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARCNSYEWOQQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305083 |
Source


|
| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500887-21-8 |
Source


|
| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
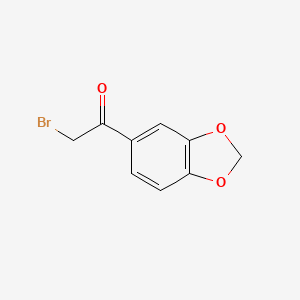
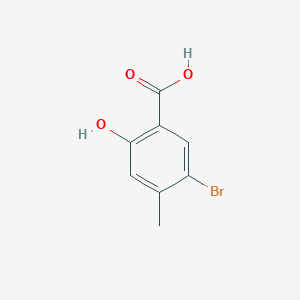
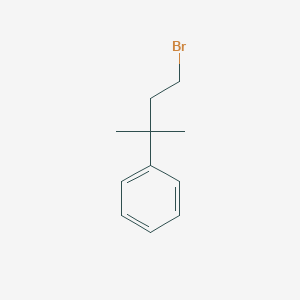




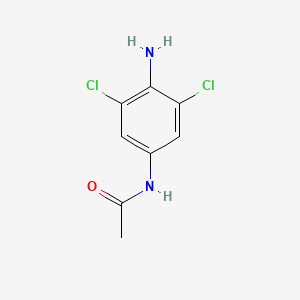
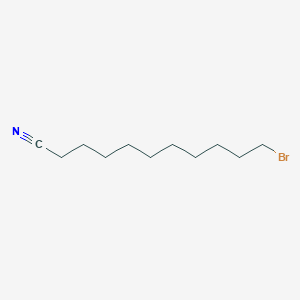
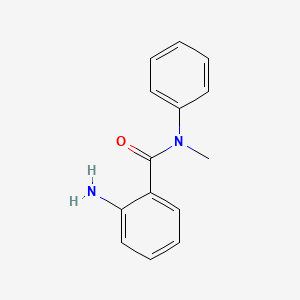
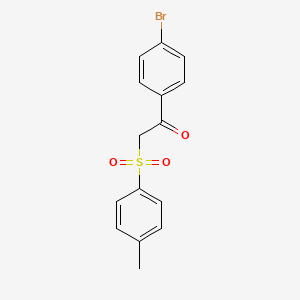
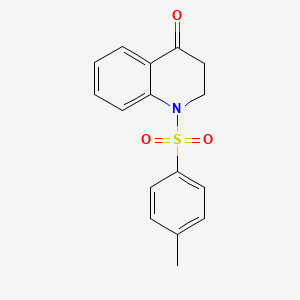
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

